molecular formula C25H19F3N6O2 B1666248 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide CAS No. 956907-23-6

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide

Cat. No. B1666248
CAS RN: 956907-23-6
M. Wt: 492.5 g/mol
InChI Key: ZRJDPTREGVHMGQ-UHFFFAOYSA-N
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Description

AZD-9819 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It is known for its role as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. This compound was primarily investigated for its potential in treating chronic obstructive pulmonary disease (COPD) and other respiratory diseases .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD-9819 involves multiple steps, starting from the formation of the pyrazinone carboxamide core. The key steps include:

  • Formation of the pyrazinone ring.
  • Introduction of the cyanophenyl and trifluoromethylphenyl groups.
  • Final coupling reactions to form the complete molecule.

Industrial Production Methods: Industrial production of AZD-9819 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: AZD-9819 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Lipid hydroperoxides, ascorbic acid, and l-glutathione are commonly used reagents.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.

Major Products:

Mechanism of Action

AZD-9819 exerts its effects by inhibiting the activity of human neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, AZD-9819 reduces inflammation and tissue damage associated with chronic obstructive pulmonary disease and other inflammatory conditions. The molecular targets and pathways involved include the binding of AZD-9819 to the active site of neutrophil elastase, preventing its enzymatic activity .

Similar Compounds:

    Sivelestat: Another neutrophil elastase inhibitor used in the treatment of acute lung injury.

    Alvelestat: A neutrophil elastase inhibitor under investigation for treating alpha-1 antitrypsin deficiency.

Comparison:

properties

CAS RN

956907-23-6

Molecular Formula

C25H19F3N6O2

Molecular Weight

492.5 g/mol

IUPAC Name

6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35)

InChI Key

ZRJDPTREGVHMGQ-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N

Canonical SMILES

CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-9819

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide

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